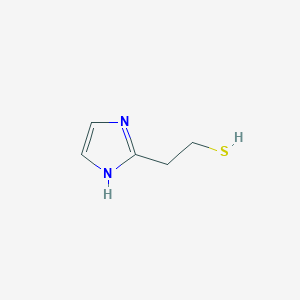
2-(1H-imidazol-2-yl)-ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-imidazol-2-yl)-ethanethiol is a compound that features an imidazole ring attached to an ethanethiol group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The thiol group in this compound imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which forms the imidazole ring . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of 2-(1H-imidazol-2-yl)-ethanethiol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-2-yl)-ethanethiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The imidazole ring can participate in reduction reactions.
Substitution: The thiol group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products Formed
Oxidation: Disulfides.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated thiol derivatives.
Scientific Research Applications
2-(1H-imidazol-2-yl)-ethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-2-yl)-ethanethiol involves its interaction with molecular targets through the imidazole ring and thiol group. The imidazole ring can coordinate with metal ions, while the thiol group can form covalent bonds with electrophilic centers. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-2-yl)pyridine: Contains a pyridine ring instead of an ethanethiol group.
2-(1H-imidazol-2-yl)ethanol: Contains a hydroxyl group instead of a thiol group.
Uniqueness
2-(1H-imidazol-2-yl)-ethanethiol is unique due to the presence of both the imidazole ring and the thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C5H8N2S |
|---|---|
Molecular Weight |
128.20 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)ethanethiol |
InChI |
InChI=1S/C5H8N2S/c8-4-1-5-6-2-3-7-5/h2-3,8H,1,4H2,(H,6,7) |
InChI Key |
OSLOXIRGUNMLII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















